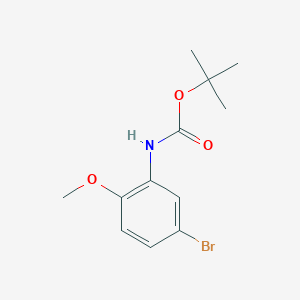

Tert-butyl (5-bromo-2-methoxyphenyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(5-bromo-2-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZSYVNTGFIRLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-2-methoxyphenyl)carbamate typically involves the reaction of 5-bromo-2-methoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-bromo-2-methoxyaniline+tert-butyl chloroformate→tert-butyl (5-bromo-2-methoxyphenyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production.

化学反应分析

Types of Reactions

Tert-butyl (5-bromo-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylcarbamates, while hydrolysis will produce 5-bromo-2-methoxyaniline.

科学研究应用

Tert-butyl (5-bromo-2-methoxyphenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl (5-bromo-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine and methoxy groups can also influence the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers and Substituted Derivatives

a) tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 654056-82-3)

- Structural Difference : Bromine and methoxy groups are swapped (C2-Br, C5-OCH₃ vs. C5-Br, C2-OCH₃).

- Impact: Positional isomerism alters electronic distribution. Similarity score: 0.89 .

b) (S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate

Heterocyclic Analogs

a) tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (CAS 748812-75-1)

- Structural Difference : Benzene replaced by pyridine with bromine (C5) and chlorine (C6).

- Impact : Pyridine's nitrogen introduces polarity, enhancing solubility in polar solvents. The electron-withdrawing Cl group further activates the bromine for cross-coupling. Applications: Synthesis of halogenated heterocyclic pharmaceuticals .

b) tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS 943321-89-9)

- Structural Difference : Benzene replaced by thiophene (sulfur-containing heterocycle).

- Impact: Thiophene's electron-rich nature increases reactivity in electrophilic substitutions. Bromine at C5 directs further functionalization. Applications: Conductive polymers and organometallic catalysts .

Complex Ring Systems

tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate (CAS 1951479-21-2)

- Structural Difference : Benzimidazole core with bromine (C5) and trifluoromethyl (C7).

- The CF₃ group provides metabolic stability in drug candidates. Applications: Kinase inhibitors and antiviral agents .

Substituent Variants

tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS 71026-66-9)

Comparative Data Table

生物活性

Tert-butyl (5-bromo-2-methoxyphenyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a tert-butyl group attached to a carbamate functional group, linked to a phenyl ring with bromine and methoxy substituents. This unique structural composition is believed to influence its interaction with biological targets.

Research indicates that this compound exhibits potential as an inhibitor of specific kinases , which are critical in various signaling pathways, particularly those involved in cancer progression. Preliminary studies suggest that it may also possess anti-cancer properties , although detailed evaluations are necessary to confirm these effects.

Binding Affinity Studies

Initial findings from interaction studies demonstrate that this compound may effectively bind to certain kinases associated with cancer. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further investigation into its binding kinetics and thermodynamics.

Biological Activity Evaluation

A summary of biological activity data for this compound is presented in the following table:

| Biological Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Inhibition of Kinases | TBD | Various Cancer-Related Kinases | |

| Anti-cancer Activity | TBD | Cancer Cell Lines | |

| Urease Inhibition | TBD | Urease Enzyme |

Case Studies and Research Findings

- In Vitro Studies : A study highlighted the compound's potential to inhibit cancer cell proliferation. It was tested against various cancer cell lines, showing promising results in reducing cell viability.

- Mechanistic Insights : Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Molecular docking simulations could provide insights into how it interacts with specific proteins involved in cancer pathways.

- Comparative Analysis : Similar compounds have been investigated for their biological activities, providing a comparative framework for understanding the efficacy of this compound. For instance, related carbamates have shown varying degrees of kinase inhibition and anti-cancer properties, suggesting that structural variations significantly influence biological activity.

常见问题

Q. What are the typical synthetic routes for preparing tert-butyl (5-bromo-2-methoxyphenyl)carbamate?

The compound is commonly synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A representative method involves coupling 5-bromo-2-methoxybenzenamine with Boc anhydride in the presence of a base (e.g., DIEA) and a coupling agent like HATU in dry DMF. Reaction optimization includes monitoring pH, temperature (room temperature to 40°C), and stoichiometric ratios (1.2 equivalents of HATU). Post-reaction purification via reversed-phase flash chromatography (RP-FC) and extraction with ethyl acetate ensures high purity .

Q. How is the purity and structural integrity of the compound validated?

Analytical techniques include:

- HPLC : Retention time and peak symmetry assess purity.

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 316.1).

- NMR Spectroscopy : H NMR (δ 7.45–6.80 ppm for aromatic protons) and C NMR (δ 155–20 ppm for carbonyl and tert-butyl groups) verify regiochemistry and Boc protection .

Q. What safety precautions are recommended during handling?

- Engineering Controls : Use fume hoods for ventilation and ensure proximity to eyewash stations/safety showers.

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles (OSHA-compliant), and lab coats.

- Exposure Limits : No occupational exposure limits (OELs) are established, but minimize airborne dust via local exhaust .

Q. How is the compound stored to ensure stability?

Store in airtight containers at 2–8°C under inert gas (argon/nitrogen). Avoid moisture, light, and incompatible materials (strong acids/bases). Stability studies indicate no decomposition under recommended conditions for ≥12 months .

Advanced Research Questions

Q. What strategies optimize reaction yields in carbamate synthesis?

- Catalyst Screening : Evaluate HATU vs. EDCI/HOBt for coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

- Temperature Gradients : Gradual warming (25°C → 40°C) reduces side reactions.

- Workup Optimization : Sequential aqueous washes (NaHCO, brine) remove unreacted reagents .

Q. How do molecular interactions influence crystallinity and solubility?

X-ray crystallography reveals intermolecular hydrogen bonds between the carbamate carbonyl and methoxy groups, stabilizing the lattice. Solubility in DMSO (≥50 mg/mL) is attributed to the tert-butyl group’s hydrophobicity, while halogen bonding (Br···O) impacts crystal packing .

Q. What computational methods predict reactivity or degradation pathways?

Density Functional Theory (DFT) simulations model Boc deprotection under acidic conditions (e.g., TFA), identifying transition states for carbamate cleavage. Molecular dynamics (MD) predict aggregation tendencies in aqueous buffers, aiding formulation design .

Q. How are conflicting toxicity data resolved for risk assessment?

Discrepancies in hazard classification (e.g., skin irritation vs. non-hazardous) require:

- In Vitro Testing : EpiDerm™ assays for skin irritation.

- Literature Meta-Analysis : Cross-referencing SDS data with peer-reviewed toxicology studies (e.g., OECD guidelines).

- Threshold Analysis : Apply ALARA principles if data are inconclusive .

Q. What role does this compound play in multi-step syntheses?

It serves as a key intermediate in:

- Pharmaceuticals : Boc deprotection yields primary amines for kinase inhibitor scaffolds.

- Materials Science : Suzuki-Miyaura coupling of the bromo group enables aryl-aryl bond formation in conjugated polymers .

Key Research Findings

- Crystal Engineering : Halogen bonding (Br···O) stabilizes monoclinic crystal structures (space group P2/c) .

- Biocatalytic Applications : Lipase-mediated regioselective deprotection demonstrated in statin intermediate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。